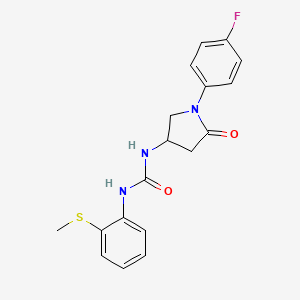

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" is a urea derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activities. Urea derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. The presence of a fluorophenyl group and a methylthio phenyl group in the molecule suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions .

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of the provided papers, similar compounds have been synthesized under mild conditions, which could be applicable to the synthesis of the compound . For instance, the synthesis of 1-aryl-3-substituted phenyl ureas was achieved by condensing an amine with substituted phenyl isocyanates . This method could potentially be adapted for the synthesis of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluorophenyl and methylthio phenyl can influence the molecule's conformation and its ability to interact with biological targets. The fluorine atom, being highly electronegative, can affect the electronic distribution in the molecule and potentially enhance interactions with enzymes or receptors . The methylthio group could also contribute to binding through hydrophobic interactions or as a hydrogen bond acceptor .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the urea moiety itself is relatively low, but the presence of other functional groups in the molecule can lead to a range of chemical transformations. For example, the fluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the methylthio group might be involved in oxidation or alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" would likely include moderate solubility in organic solvents, due to the presence of both polar (urea) and nonpolar (aryl) groups. The compound's melting point, boiling point, and stability would depend on the nature of the substituents and the overall molecular structure. The fluorine atom could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The compound's reactivity and stability under physiological conditions would be important for its potential use as a drug, with the urea linkage being relatively stable and the other functional groups determining the compound's overall reactivity profile .

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

One study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to explore their effects on binge eating in rats. Compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, such as GSK1059865, a selective OX1R antagonist, showed potential for treating compulsive eating behaviors by reducing binge eating for highly palatable food without affecting standard food intake. This suggests that antagonism at OX1R could represent a novel pharmacological approach to eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorescent Dyes and Bioconjugation

Another area of research involves the development of fluorescent dyes through chemical modifications of compounds with urea functionalities. A study on the chemistry of Boranils, which could be structurally or functionally similar to the urea derivatives of interest, demonstrated the potential for these compounds in creating fluorescent dyes with high luminescence. These dyes were successfully applied in model labeling experiments, indicating their usefulness in biological labeling and imaging applications (Frath et al., 2012).

PI3 Kinase Inhibition and Cancer Therapy

Stereochemical manipulation and synthesis of active metabolites of potent PI3 kinase inhibitors have been explored, highlighting the significance of precise chemical modifications for enhancing therapeutic efficacy. Such research underscores the potential of compounds with complex urea structures in developing treatments for cancer through targeted inhibition of key signaling pathways (Chen et al., 2010).

Hydrogel Formation and Material Science

Research on low molecular weight salt hydrogelators, including compounds with urea functionalities, has shown that these materials can form hydrogels whose physical properties can be tuned by the identity of the anion. This property is crucial for designing materials with specific rheological and morphological characteristics, applicable in drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).

Antimycobacterial Activity

The structural modification of piperidin-4-ones, which may share reactive similarities with the compound of interest, has led to the discovery of compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives in developing new antimycobacterial agents, offering a promising approach to treating tuberculosis and related infections (Kumar et al., 2008).

properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXNZORHXXERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2511553.png)

![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)

![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)

![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)